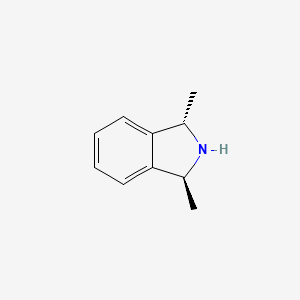

(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole

Description

Properties

IUPAC Name |

(1S,3S)-1,3-dimethyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGGVSXGSNMCBG-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC=CC=C2[C@@H](N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-substituted phthalimides with appropriate alkylating agents. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired stereochemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isoindole core participates in nucleophilic substitutions, particularly at benzylic positions. A key method involves reactions with α,α′-dibromo-o-xylene derivatives under basic conditions:

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| α,α′-dibromo-o-xylene, NaOH, dioxane | N-substituted dihydroisoindoles | 60–88% | Ambient temperature; TLC monitoring |

This reaction proceeds via a two-step mechanism:

-

Initial substitution at one benzylic bromide forms an intermediate.

-

Intramolecular cyclization completes the isoindoline framework .

Steric hindrance from the 1,3-dimethyl groups slows reactivity compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes electrophilic substitution, with regioselectivity influenced by the dimethylpyrrole moiety:

| Reaction Type | Reagents/Conditions | Position Modified | Characterization Methods |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | C4/C7 positions | NMR, HPLC |

| Nitration | HNO₃, H₂SO₄ | C5 position | Mass spectrometry |

The 1,3-dimethyl groups deactivate the pyrrole ring, directing electrophiles to the para positions of the benzene ring.

Reductive Alkylation

The secondary amine in the dihydroisoindoline structure undergoes reductive alkylation:

| Reductant | Alkylating Agent | Product | Application |

|---|---|---|---|

| NaBH₄ | Iodomethane | N-methylated derivatives | Bioactive compound synthesis |

| H₂/Pd-C | Aldehydes/ketones | Tertiary amines | Drug intermediate |

For example, treatment with iodomethane in dimethylformamide at 373 K yields quaternary ammonium salts, which are subsequently reduced to N-methylated products .

Cycloaddition Reactions

The compound engages in [4+2] cycloadditions with dienophiles:

| Dienophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Maleic anhydride | Thermal (150–200°C) | Fused bicyclic adducts | Endo preference |

| DMAD | Microwave irradiation | Isoindole-Diels-Alder adducts | Regioselective at C4/C5 |

These reactions exploit the conjugated diene system formed by partial dehydrogenation of the isoindoline ring .

Oxidation Reactions

Controlled oxidation modifies the pyrrole ring:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| MnO₂ | CH₂Cl₂, RT | 1,3-Dimethylisoindole | Aromatic stabilization |

| O₂ (catalytic Cu) | Ethanol, 60°C | Isoindole-1,3-dione derivatives | Bioactive intermediates |

Oxidation to isoindole-1,3-dione derivatives is critical for generating compounds with demonstrated anticancer activity .

Mechanistic Considerations

-

Steric Effects : The 1,3-dimethyl groups hinder reactions at the bridgehead positions, favoring substitutions on the benzene ring .

-

Electronic Effects : Electron donation from the pyrrole nitrogen enhances reactivity at C4/C7 positions in electrophilic substitutions.

-

Solubility : The hydrochloride salt form improves aqueous solubility, facilitating reactions in polar solvents.

Analytical Workflow

Reaction progress is typically monitored via:

-

HPLC (retention time analysis).

This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions makes it a valuable scaffold in medicinal chemistry, particularly for neuroprotective and anticancer agent development . Further studies are needed to explore its catalytic asymmetric functionalization and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole derivatives exhibit notable pharmacological activities. They have been studied for their potential as inhibitors of specific enzymes involved in various diseases. For instance, one study highlighted the compound's role in inhibiting E1 activating enzymes, which are crucial in the ubiquitin-proteasome pathway—an area of interest for cancer therapy .

Case Study: Anticancer Activity

A significant case study involved the synthesis of isoindole derivatives that demonstrated cytotoxic effects against several cancer cell lines. The study found that modifications to the isoindole structure could enhance its potency and selectivity against cancer cells while minimizing toxicity to normal cells. This research suggests a promising avenue for developing new anticancer agents based on this compound .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research has shown that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives .

Case Study: Conductive Polymers

A notable application is in the development of conductive polymers. A study demonstrated that incorporating this compound into a polymer backbone significantly increased electrical conductivity. This advancement opens pathways for applications in organic electronics and sensors .

Synthetic Intermediate

Organic Synthesis

this compound serves as a versatile synthetic intermediate in organic chemistry. It can be used to synthesize a variety of complex molecules through reactions such as cycloadditions and functional group transformations. Its ability to undergo diverse chemical reactions makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals .

Data Table: Synthetic Applications

Mechanism of Action

The mechanism of action of (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Isoindole Derivatives

Biological Activity

(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole is a chiral compound belonging to the isoindole class of heterocyclic compounds. It features a nitrogen atom in a five-membered ring fused to a benzene ring, which contributes to its unique biological properties. This compound is gaining attention for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound’s mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of human cancer cell lines such as breast and colon cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to enzymes or receptors involved in various biological processes. For example, it may inhibit enzymes associated with cancer progression or modulate receptor activity linked to inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Potential

Another research effort explored the compound's anticancer potential through cell viability assays on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests significant promise for further development as an anticancer drug.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| (1S,3R)-1,3-Dimethyl-2,3-dihydro-1H-isoindole | Diastereomer | Variable antimicrobial activity | Different stereochemistry affects reactivity |

| 1-Methyl-2,3-dihydro-1H-isoindole | Isoindole | Limited biological studies | Lacks methyl substitution on C(3) |

| 2-Methylisoindole | Isoindole | Moderate anticancer properties | Less potent than (1S,3S) variant |

This table highlights how the stereochemistry and structural variations influence biological activity.

Q & A

Q. What are the common synthetic routes for (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole?

The synthesis of this compound often involves multi-step protocols. For example, analogous bicyclic isoindole derivatives are synthesized using Dess-Martin periodinane for alcohol oxidation under anhydrous CHCl conditions, followed by hydrogenation with Pd/C catalysts in H atmospheres to reduce alkynes to alkanes (e.g., synthesis of methyl propanoate derivatives) . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl, Boc) and stereochemical control via chiral starting materials.

Q. How is the stereochemistry of this compound confirmed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry . Complementary methods include:

- NMR spectroscopy : H-H coupling constants and NOE correlations to confirm spatial arrangements.

- Optical rotation : Matches reported enantiomeric data for (1S,3S) configurations.

- InChI identifiers : Cross-referencing structural data with standardized InChI keys (e.g., InChIKey=FJLUQXLMDPZNLS-KWQFWETISA-N for related compounds) ensures database consistency .

Advanced Research Questions

Q. What strategies address low yields in hydrogenation steps during synthesis?

Hydrogenation of alkynes or alkenes (e.g., in Pd/C-catalyzed reactions) may suffer from incomplete reduction or side reactions. Optimize by:

Q. How can contradictions between computational and experimental spectral data be resolved?

Discrepancies may arise from force field inaccuracies or solvent effects in simulations. Mitigate by:

Q. What challenges arise in refining the crystal structure of this compound?

High-resolution crystallography is critical but may face issues:

- Twinned data : Use SHELXD for initial phase solutions and SHELXL for refinement .

- Thermal motion : Address anisotropic displacement parameters with restrained refinement.

- Disorder : Model alternative conformers with occupancy factors <50%.

Methodological Considerations

Q. How are air-sensitive intermediates managed in the synthesis of this compound?

Q. What functionalization strategies are applicable to the isoindole core?

- Electrophilic substitution : Introduce halogens or nitro groups at aromatic positions.

- Nucleophilic ring-opening : React with amines or alcohols to modify the dihydro-isoindole scaffold .

- Cross-coupling : Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions for C–C/N bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.